molecular formula C9H13NO2 B12875853 Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12875853
M. Wt: 167.20 g/mol
InChI Key: SJSOCCHZOCIUQS-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-7-6(2)5-8(10-7)9(11)12-3/h5,10H,4H2,1-3H3

InChI Key

SJSOCCHZOCIUQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1)C(=O)OC)C

Origin of Product

United States

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